Capivasertib - 1143532-39-1

Capivasertib

Catalog Number: EVT-287211
CAS Number: 1143532-39-1
Molecular Formula: C21H25ClN6O2
Molecular Weight: 428.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Capivasertib is a potent and selective inhibitor of all three isoforms of Protein Kinase B (AKT1, AKT2, and AKT3). [, ] It functions as an ATP-competitive kinase inhibitor. [] In scientific research, capivasertib serves as a valuable tool to study the role of AKT signaling in various biological processes and disease models, including cancer. [, ]

Future Directions
  • Optimizing Combination Therapies: Further research is needed to identify optimal combination partners for capivasertib in various cancer types, including exploring combinations with CDK4/6 inhibitors, PARP inhibitors, immunotherapies, and other targeted therapies. [, , , , , ]

  • Understanding Resistance Mechanisms: Investigations into mechanisms of resistance to capivasertib, including the role of compensatory pathways and feedback loops, are crucial for developing strategies to overcome resistance and improve treatment durability. [, ]

  • Refining Biomarker Strategies: Continued efforts to develop and validate robust biomarkers for predicting response to capivasertib are necessary for guiding patient selection and personalizing treatment approaches. [, ]

  • Expanding Clinical Applications: Exploring the potential of capivasertib in additional cancer types, including hematological malignancies, could expand its clinical utility. []

Source and Classification

Capivasertib was discovered through collaborative research efforts at the Institute of Cancer Research (ICR) in London and Astex Pharmaceuticals. The compound is classified as a small molecule drug and belongs to the class of antineoplastic agents targeting AKT, specifically inhibiting all three isoforms: AKT-1, AKT-2, and AKT-3 .

Synthesis Analysis

The synthesis of capivasertib involves a structure-based drug design approach known as fragment-based drug design. The initial lead compound was derived from 7-azaindole, which was modified to enhance its binding affinity to the ATP-binding pocket of AKT. Key steps in the synthesis include:

  1. Fragment Growth: Starting with the small molecular fragment, researchers progressively expanded its structure to improve binding characteristics.
  2. Pyrrolopyrimidine Derivatives: A pivotal compound in this development was CCT128930, which demonstrated selective binding to AKT while minimizing interaction with other kinases.
  3. Optimization: Subsequent iterations led to CCT129254, which was further refined into capivasertib by AstraZeneca. This refinement involved modifications that reduced potential side effects related to cardiac health and blood pressure regulation .
Molecular Structure Analysis

Capivasertib has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The chemical formula is C21H24ClN5OC_{21}H_{24}ClN_{5}O, and its molecular weight is approximately 397.90 g/mol. The structural features include:

  • A piperidine ring that contributes to its binding properties.
  • A chlorophenyl group that enhances lipophilicity.
  • A pyrrolo[2,3-d]pyrimidine moiety that is crucial for its activity against AKT.

The three-dimensional structure allows for effective interaction with the ATP-binding site of AKT, thereby inhibiting its kinase activity .

Chemical Reactions Analysis

Capivasertib undergoes various chemical reactions relevant to its pharmacological function:

  1. Enzyme Inhibition: The primary reaction involves the binding of capivasertib to the ATP-binding site of AKT, blocking substrate phosphorylation.
  2. Metabolic Pathways: Capivasertib is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP3A4. Understanding these metabolic pathways is crucial for predicting drug interactions and optimizing dosing regimens .
  3. Stability Studies: Research on solid-state forms has indicated that capivasertib can exist in various crystalline forms, which may affect its solubility and bioavailability .
Mechanism of Action

The mechanism of action of capivasertib centers around its ability to inhibit AKT signaling:

  1. Inhibition of Phosphorylation: By binding to AKT, capivasertib prevents the phosphorylation of downstream targets such as glycogen synthase kinase 3 beta and mammalian target of rapamycin complex 1.
  2. Induction of Apoptosis: Inhibition of the AKT pathway leads to increased apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic factors.
  3. Synergistic Effects: Capivasertib has shown enhanced efficacy when combined with other agents like fulvestrant or venetoclax in preclinical models and clinical trials .
Physical and Chemical Properties Analysis

Capivasertib exhibits several notable physical and chemical properties:

  • Solubility: It shows variable solubility depending on the formulation; solid-state forms have been optimized for better bioavailability.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • LogP Value: The partition coefficient (LogP) indicates moderate lipophilicity, which is beneficial for cellular uptake but requires careful consideration during formulation development .
Applications

Capivasertib has significant applications in oncology:

  1. Breast Cancer Treatment: It is primarily indicated for hormone receptor-positive breast cancer patients with mutations in the PIK3CA/AKT pathway.
  2. Prostate Cancer Therapy: Clinical trials are ongoing to evaluate its efficacy in metastatic castration-resistant prostate cancer.
  3. Combination Therapies: Capivasertib's ability to enhance the effects of other anticancer drugs makes it a candidate for combination therapies aimed at improving patient outcomes .

Properties

CAS Number

1143532-39-1

Product Name

Capivasertib

IUPAC Name

4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Molecular Formula

C21H25ClN6O2

Molecular Weight

428.9 g/mol

InChI

InChI=1S/C21H25ClN6O2/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26)/t17-/m0/s1

InChI Key

JDUBGYFRJFOXQC-KRWDZBQOSA-N

SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Solubility

Freely soluble

Synonyms

4-amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidine-4-carboxamide
AZD5363
capivaserti

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Isomeric SMILES

C1CN(CCC1(C(=O)N[C@@H](CCO)C2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.